molecular formula C24H24N2O3S B11370887 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11370887
M. Wt: 420.5 g/mol
InChI Key: CZTPVIDXJNRSIS-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a carboxamide group, a methoxyphenyl group, and a sulfanyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be added via a nucleophilic substitution reaction, using a thiol reagent such as ethanethiol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing automated synthesis platforms, and ensuring high yields and purity through efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methoxyphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles (e.g., amines or thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl and carboxamide groups. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The presence of the methoxyphenyl and carboxamide groups suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, while the carboxamide group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide provides distinct chemical reactivity and biological activity. The presence of both the methoxyphenyl and N-(4-methylphenyl) groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C24H24N2O3S/c1-15-5-9-19(10-6-15)26-23(28)22-16(2)13-17(3)25-24(22)30-14-21(27)18-7-11-20(29-4)12-8-18/h5-13H,14H2,1-4H3,(H,26,28)

InChI Key

CZTPVIDXJNRSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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